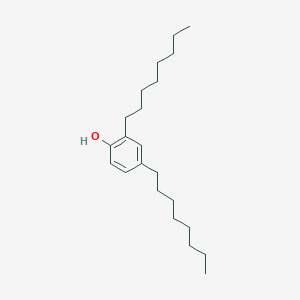

2,4-Dioctylphenol

Description

Contextualization within the Landscape of Phenolic Compounds Research

Phenolic compounds, characterized by a hydroxyl group bonded directly to an aromatic hydrocarbon ring, are a vast and well-studied class of chemicals. They are ubiquitous in nature and are synthesized for a wide array of industrial applications. Research in this field covers their synthesis, antioxidant properties, role as industrial intermediates, and their environmental and health impacts. 2,4-Dioctylphenol belongs to the alkylphenol subclass, which are phenols substituted with one or more alkyl chains.

Significance and Research Rationale for this compound Studies

Without specific literature on this compound, the rationale for its study can only be inferred from the general interest in other long-chain alkylphenols. Typically, such compounds are investigated for their potential use in producing surfactants, antioxidants for polymers and oils, and other specialty chemicals. Furthermore, long-chain alkylphenols are often studied for their environmental persistence, bioaccumulation potential, and endocrine-disrupting capabilities. However, no specific research initiatives or findings concerning this compound could be identified.

Evolution of Scientific Inquiry into Alkylphenols and Derivatives

Scientific interest in alkylphenols, such as nonylphenols and octylphenols, grew significantly in the latter half of the 20th century. nih.gov This was driven by their widespread use in the production of alkylphenol ethoxylates, a major class of non-ionic surfactants used in detergents, paints, pesticides, and plastics. researchgate.netospar.org Research has focused on their synthesis via Friedel-Crafts alkylation of phenol (B47542) and their role as environmental contaminants, as the degradation of alkylphenol ethoxylates can release the more persistent parent alkylphenol. researchgate.net Concerns about their potential to mimic natural hormones have led to extensive toxicological and environmental monitoring studies. nih.govnih.gov However, this body of research has predominantly focused on mono-alkylphenols with branched chains, such as 4-nonylphenol (B119669) and 4-tert-octylphenol (B29142), rather than di-substituted isomers with linear chains like this compound. nih.govresearchgate.net

Due to the absence of specific data for this compound, no data tables or a list of mentioned compounds can be accurately generated as per the user's instructions. Further research and publication in the scientific community are required before a detailed article on this specific compound can be written.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dioctylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O/c1-3-5-7-9-11-13-15-20-17-18-22(23)21(19-20)16-14-12-10-8-6-4-2/h17-19,23H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMZELPHRPTNJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC(=C(C=C1)O)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061985 | |

| Record name | Phenol, 2,4-dioctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807-29-0 | |

| Record name | 2,4-Dioctylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dioctylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001807290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-dioctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,4-dioctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dioctylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIOCTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFO60HR2ZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2,4 Dioctylphenol

Established Synthetic Pathways for Octylphenol (B599344) Isomers and Related Compounds

The primary route to synthesizing octylphenols, including the 2,4-dioctyl isomer, is through the alkylation of phenol (B47542) with an octene isomer, most commonly 1-octene (B94956) or diisobutylene (2,4,4-trimethylpentene). nih.govwikipedia.orgtaylorandfrancis.com This reaction is typically catalyzed by an acid.

Alkylation Reactions in Phenolic Compound Synthesis

Alkylation of phenols is a classic example of a Friedel-Crafts alkylation reaction, an electrophilic aromatic substitution where an alkyl group is introduced onto the aromatic ring. google.com The reaction involves the activation of an alkylating agent, such as an alkene or an alcohol, by a catalyst to form a carbocation or a related electrophilic species. google.com This electrophile then attacks the electron-rich phenol ring. The hydroxyl group of phenol is strongly activating, directing the incoming alkyl groups to the ortho and para positions. acs.org

The alkylation of phenol with an olefin can result in both C-alkylation (attachment of the alkyl group to the carbon atoms of the benzene (B151609) ring) and O-alkylation (attachment to the oxygen atom to form a phenyl ether). iitm.ac.in The reaction conditions and the choice of catalyst play a crucial role in determining the ratio of C- to O-alkylation products and the regioselectivity (ortho vs. para substitution). acs.orgiitm.ac.in In many industrial processes, C-alkylation is the desired pathway.

Catalytic Approaches for Selective Phenol Functionalization

A variety of catalysts have been investigated for the alkylation of phenol with octene to control the selectivity towards desired isomers. These can be broadly categorized as homogeneous and heterogeneous catalysts.

Homogeneous Catalysts: Traditional homogeneous catalysts include strong mineral acids like sulfuric acid and Lewis acids such as aluminum chloride (AlCl₃) and boron trifluoride (BF₃). acs.orgresearchgate.net While effective, these catalysts can be difficult to separate from the reaction mixture and may generate corrosive and environmentally challenging waste streams. whiterose.ac.uk

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, significant research has focused on solid acid catalysts. These are generally easier to handle, separate, and regenerate. researchgate.net Commonly used heterogeneous catalysts include:

Zeolites: These are crystalline aluminosilicates with well-defined pore structures. Large-pore zeolites such as H-beta (BEA), H-mordenite (MOR), and H-USY (FAU) have shown activity in the liquid-phase alkylation of phenol with 1-octene. nih.goviitm.ac.inpnnl.goviitm.ac.in The shape selectivity of zeolites can influence the product distribution, for instance, by favoring the formation of specific isomers that can fit within their pores. acs.org

Silica-Alumina (ASA): Amorphous silica-alumina catalysts are also effective for phenol alkylation. acs.org The surface acidity of these materials can be tuned to optimize the reaction.

Ion-Exchange Resins: Acidic ion-exchange resins, such as Amberlyst-15, are used as catalysts in the synthesis of alkylphenols. acs.org

Supported Catalysts: Catalysts prepared by supporting active species, such as aluminum phenolate, on a solid support like silica (B1680970) gel have been developed to combine the advantages of homogeneous and heterogeneous catalysis. whiterose.ac.uk

The choice of catalyst can significantly impact the product distribution. For instance, a study on the alkylation of phenol with 1-octene over various solid acid catalysts at 200°C showed that all tested catalysts produced a mixture of alkylphenols and phenyl ethers, with a generally low initial selectivity towards the ortho-octylphenol isomer. acs.org

Novel Synthetic Routes for 2,4-Dioctylphenol

One area of innovation involves the use of advanced catalytic systems for selective ortho-alkylation. For example, cooperative dual catalytic systems combining a heterogeneous catalyst like palladium on carbon (Pd/C) with a Lewis acid such as scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) have been developed for the ortho-alkylation of phenols with primary alcohols. nih.gov Although not specifically demonstrated for this compound, this approach represents a novel strategy for controlled alkylation.

Another approach focuses on catalyst design to favor di-alkylation. For instance, a process for producing a greater yield of dialkylated phenols involves flowing liquid phenol downward over a silica-alumina catalyst while flowing the mono-olefin vapor upward under specific temperature and pressure conditions. google.com

Furthermore, the use of supercritical water as a reaction medium for the alkylation of phenol without a traditional catalyst has been explored. This method has shown high ortho-selectivity in the alkylation of phenol with 2-propanol, suggesting a potential green chemistry approach that could be adapted for the synthesis of this compound. acs.org

Chemical Derivatization and Structural Modification Strategies

Chemical derivatization of this compound is primarily employed for analytical purposes, particularly for techniques like gas chromatography-mass spectrometry (GC-MS). Derivatization modifies the chemical structure of the analyte to improve its volatility, thermal stability, and chromatographic behavior, or to enhance its detectability. jfda-online.comnih.gov

For a hindered phenol like this compound, the primary site for derivatization is the hydroxyl group. Common derivatization reactions for phenols include:

Silylation: This involves replacing the acidic proton of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govresearchgate.net

Acylation: This converts the hydroxyl group into an ester. Reagents such as fluorinated anhydrides are used to create fluoroacyl derivatives that are highly sensitive for electron capture detection (ECD) in GC. jfda-online.com

Alkylation (Esterification): This process, distinct from the ring alkylation for synthesis, converts the phenolic hydroxyl group into an ether. researchgate.net

A dual derivatization approach, where the phenol is first methylated and then subjected to trimethylsilylation, can provide comprehensive mass spectral information, allowing for the determination of the number of reactive hydroxyl groups and the molecular weight of the parent phenol. nih.gov These techniques can be applied to this compound to facilitate its identification and quantification in complex matrices.

Reaction Kinetics and Mechanistic Investigations in this compound Synthesis

Understanding the reaction kinetics and mechanism of phenol alkylation is crucial for optimizing the synthesis of this compound. The reaction typically proceeds via an electrophilic substitution mechanism. acs.org

The initial step is the formation of a carbocation from the octene molecule, facilitated by the acid catalyst. This carbocation then attacks the phenol ring at the ortho or para position. The reaction can also proceed through an initial O-alkylation to form a phenyl octyl ether, which can then rearrange to the more stable C-alkylated product. acs.org Studies using in-situ solid-state NMR spectroscopy on the alkylation of phenol with cyclohexanol (B46403) have shown that C-alkylation primarily occurs via the electrophilic attack of a cyclohexyl cation, formed from the dehydration of cyclohexanol to cyclohexene, rather than through the intramolecular rearrangement of the O-alkylated product. pnnl.gov

The reaction kinetics are influenced by several factors:

Temperature: Increasing the reaction temperature generally increases the conversion of phenol. iitm.ac.in

Reactant Mole Ratio: The ratio of phenol to octene affects the product distribution. A higher octene-to-phenol ratio favors the formation of C-alkylated products. iitm.ac.in

Catalyst Type and Acidity: The strength and nature of the acid sites on the catalyst influence the reaction rate and selectivity. Strong acid sites are generally more active. iitm.ac.in

Kinetic studies on the alkylation of phenol with 1-octene over a BEA(15) zeolite catalyst have been modeled assuming a second-order parallel reaction mechanism for the formation of O- and C-alkylated products. pnnl.gov The table below summarizes the effect of various parameters on the alkylation of phenol with 1-octene.

| Parameter | Effect on Phenol Conversion | Effect on Product Selectivity | Reference |

|---|---|---|---|

| Temperature Increase | Increases | Increases O-/C- and o-/p- ratios | iitm.ac.in |

| Higher Octene:Phenol Ratio | Increases | Favors C-alkylation | iitm.ac.in |

| Catalyst Amount Increase | Increases | - | pnnl.gov |

| Catalyst Poisoning (e.g., with K) | Decreases | Decreases strong acid centers | pnnl.gov |

Molecular Structure, Spectroscopic Characterization, and Computational Investigations of 2,4 Dioctylphenol

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 2,4-dioctylphenol and providing a unique "fingerprint" for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound. While specific experimental spectra are not widely available in the literature, the expected chemical shifts and coupling patterns can be predicted based on the known effects of substituents on a phenol (B47542) ring.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the phenolic hydroxyl group, the aromatic protons, and the protons of the two octyl chains.

Phenolic Proton (OH): A broad singlet, typically in the range of 4-7 ppm, which can vary with solvent and concentration.

Aromatic Protons: The three protons on the benzene (B151609) ring would appear as multiplets or distinct doublets and doublet of doublets in the aromatic region (approximately 6.6-7.2 ppm). Their specific shifts would be influenced by the positions of the two octyl groups.

Octyl Chain Protons: The aliphatic protons of the two octyl chains would produce a series of signals in the upfield region (approximately 0.8-2.6 ppm). The terminal methyl (CH₃) groups would appear as a triplet around 0.9 ppm, while the various methylene (B1212753) (CH₂) groups would present as multiplets. The methylene group attached directly to the aromatic ring (benzylic protons) would be the most downfield of the alkyl signals.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. hmdb.ca

Aromatic Carbons: The six carbons of the benzene ring would resonate in the downfield region (approximately 115-155 ppm). The carbon atom bonded to the hydroxyl group would be the most deshielded.

Octyl Chain Carbons: The carbons of the two octyl chains would appear in the upfield region (approximately 14-40 ppm).

A summary of predicted NMR data is presented below.

| Proton Type | Predicted ¹H Chemical Shift (ppm) | Carbon Type | Predicted ¹³C Chemical Shift (ppm) |

| Phenolic OH | 4.0 - 7.0 | Aromatic C-OH | 150 - 155 |

| Aromatic CH | 6.6 - 7.2 | Aromatic C-Alkyl | 130 - 145 |

| Benzylic CH₂ | 2.4 - 2.6 | Aromatic CH | 115 - 130 |

| Alkyl CH₂ | 1.2 - 1.6 | Benzylic CH₂ | 30 - 35 |

| Terminal CH₃ | 0.8 - 0.9 | Alkyl CH₂ | 22 - 32 |

| Terminal CH₃ | ~14 |

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion [M]⁺•, which then fragments in a characteristic manner.

The molecular ion peak for this compound (C₂₂H₃₈O) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern is dominated by cleavages of the alkyl chains. Common fragmentation pathways for alkylphenols include:

Benzylic cleavage: Loss of a C₇H₁₅ radical from one of the octyl chains, leading to a stable benzylic cation. This is often a prominent peak in the spectrum.

McLafferty rearrangement: If the alkyl chain is long enough, a rearrangement involving the transfer of a gamma-hydrogen to the aromatic ring can occur, leading to the elimination of an alkene.

Loss of the entire alkyl chain: Cleavage of the bond between the aromatic ring and the octyl group.

The analysis of these fragment ions provides a definitive identification of the molecule. libretexts.orgdocbrown.infodocbrown.info

| Ion | Description | Expected m/z |

| [C₂₂H₃₈O]⁺• | Molecular Ion | 318.5 |

| [M - C₇H₁₅]⁺ | Loss of a heptyl radical | 219 |

| [M - C₈H₁₇]⁺ | Loss of an octyl radical | 205 |

Vibrational Spectroscopy (Infrared and Raman) Analyses

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in this compound. These two techniques are complementary. doi.org

Infrared (IR) Spectroscopy:

O-H Stretching: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretching: Multiple sharp bands in the 2850-3000 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the octyl chains. Aromatic C-H stretching appears at slightly higher frequencies (3000-3100 cm⁻¹).

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon bonds within the aromatic ring.

C-O Stretching: A strong band around 1200-1260 cm⁻¹ is attributable to the stretching of the phenolic C-O bond.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring typically gives a strong, sharp signal.

C-H Bending: The various bending modes of the C-H bonds in the alkyl chains are also observable.

Symmetric C-C Stretching: The stretching of the carbon-carbon backbone of the alkyl chains will contribute to the Raman spectrum.

The combination of IR and Raman spectra provides a detailed vibrational fingerprint of the molecule. nih.govspectroscopyonline.comresearchgate.net

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Phenolic O-H Stretch | 3200-3600 (Broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-3000 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Strong |

| Phenolic C-O Stretch | 1200-1260 | Moderate |

X-ray Crystallography of this compound and Its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique could provide precise bond lengths, bond angles, and information about the packing of this compound molecules in the solid state. However, a search of publicly available crystallographic databases indicates that the crystal structure of this compound or its simple derivatives has not been reported. researchgate.net The long, flexible octyl chains may make obtaining high-quality single crystals suitable for X-ray diffraction challenging.

Quantum Chemical Calculations and Molecular Modeling

Computational chemistry offers a powerful avenue for investigating the properties of molecules like this compound, especially when experimental data is limited.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (such as electron density) and reactivity of molecules. nih.govarxiv.org While specific DFT studies focused solely on this compound are not prevalent in the published literature, the methodology can be applied to predict various properties.

A typical DFT study on this compound would involve:

Geometry Optimization: Calculating the lowest energy conformation of the molecule, providing theoretical bond lengths and angles.

Electronic Properties: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface. The MEP map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into how the molecule will interact with other reagents. For this compound, the oxygen atom of the hydroxyl group would be the most electron-rich site.

Spectra Prediction: DFT calculations can also be used to predict theoretical NMR, IR, and Raman spectra, which can aid in the interpretation of experimental data. researchgate.netnih.gov

These computational investigations can offer a detailed picture of the molecule's characteristics and complement experimental findings. ijaerd.org

Molecular Dynamics Simulations of this compound Systems

MD simulations of long-chain alkyl sulfonates in water, for instance, have been used to investigate their self-assembly and phase transitions. A study on sodium pentadecyl sulfonate, which has a long alkyl chain similar to the octyl groups in this compound, employed the GROMACS software package with a united atom force field. This research successfully modeled the transition from a gel phase to a lamellar phase, identifying a phase transition point at 335 K. nih.gov The simulations revealed that at lower temperatures (323 K), the system exhibited both tilted, fully interdigitated, and disordered hydrocarbon chains, suggesting the coexistence of different phases or a metastable state. nih.gov Such findings are relevant for understanding how the long octyl chains of this compound might behave in aggregated states or at interfaces.

In another relevant study, MD simulations were performed on a catechol-based cyclic oligomer of polyether ether ketone (o-PEEK). researchgate.netmdpi.com Catechol is a phenolic compound, making this study pertinent to understanding the behavior of the phenol group in this compound. These simulations, using the COMPASS II force field, were able to predict material properties such as density and glass transition temperature that were in close agreement with experimental values. researchgate.netmdpi.com The simulations highlighted the importance of noncovalent interactions in the supramolecular assembly of the oligomers. researchgate.net This suggests that MD simulations of this compound could elucidate the role of hydrogen bonding from the hydroxyl group and van der Waals interactions from the octyl chains in its molecular organization.

A summary of parameters from these analogous MD simulations is presented in the table below.

| System Studied | Force Field | Software | Key Findings | Reference |

| Sodium pentadecyl sulfonate/water | United Atom Force Field | GROMACS | Modeled self-assembly and phase transition from gel to lamellar phase. | nih.gov |

| Catechol-based cyclic oligomer of PEEK | COMPASS II | - | Predicted density and glass transition temperature in agreement with experimental data. | researchgate.netmdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenolic Analogs

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to predict the activity (e.g., biological, toxicological) of a chemical compound based on its molecular structure. For phenolic compounds like this compound, QSAR studies are particularly valuable for predicting their environmental fate and potential as endocrine disruptors.

A notable QSAR study focused on predicting the degradability of 26 different alkylphenols (APs) using their Chemical Oxygen Demand (COD) and 5-day Biochemical Oxygen Demand (BOD5) as endpoints. tandfonline.comnih.govtandfonline.com This research is highly relevant as it deals directly with the class of compounds to which this compound belongs. The study employed various statistical techniques, including Multiple Linear Regression (MLR), to develop robust QSAR models.

The developed MLR models demonstrated high predictability. For the BOD model, which was based on 24 APs, the square of the correlation coefficient (r²) was 0.924, and the leave-one-out cross-validation squared correlation coefficient (Q²cv) was 0.854. nih.gov For the COD model, based on all 26 APs, the r² was 0.888, and the Q²cv was 0.818. nih.gov These statistical values indicate that the models are robust and have good predictive power for the biological and chemical degradation of alkylphenols. tandfonline.comnih.gov

The descriptors used in these QSAR models are derived from the molecular structure of the alkylphenols and quantify various physicochemical properties. The success of these models suggests that the environmental degradability of compounds like this compound can be reliably estimated from their structural features.

Another area where QSAR is applied to phenolic compounds is in the prediction of their endocrine-disrupting potential. Numerous studies have developed QSAR models to predict the binding affinity of various chemicals, including phenols, to estrogen receptors. nih.govfrontiersin.org For instance, QSAR models for estrogen receptor alpha (ERα) binding affinity have achieved high external predictive accuracy, with R² values around 0.73. nih.gov These models are crucial for prioritizing chemicals for further experimental testing and for understanding the structural features that contribute to endocrine disruption.

The table below summarizes the statistical performance of the QSAR models for alkylphenol degradability.

| Endpoint | Number of Compounds | r² | Q²cv | Reference |

| log(1/BOD) | 24 | 0.924 | 0.854 | nih.gov |

| log(1/COD) | 26 | 0.888 | 0.818 | nih.gov |

Conformational Analysis and Stereochemical Characterization

While a detailed conformational analysis specifically for this compound is not readily found in the literature, the principles can be understood from studies on similar molecules. Computational chemistry methods, such as Density Functional Theory (DFT), are commonly used to investigate the potential energy surface of a molecule and identify its stable conformers. For example, a conformational analysis of N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides using DFT calculations at the B3LYP/6-311++G(d,p) level of theory identified two stable conformation pairs, gauche and cis, with the gauche conformers being significantly more stable. researchgate.net This highlights how different spatial arrangements of functional groups can have varying stabilities.

For this compound, the orientation of the hydroxyl group relative to the two octyl chains is a key conformational feature. The hydroxyl group can be oriented syn or anti with respect to the adjacent octyl group at the C2 position. The rotation of the C-O bond of the hydroxyl group will also be influenced by potential intramolecular hydrogen bonding with the pi-system of the benzene ring or steric hindrance from the bulky octyl groups.

Stereochemically, this compound itself is achiral as it does not possess a stereocenter, assuming the octyl chains are linear n-octyl groups. However, if the octyl chains were branched, for example, if they were sec-octyl groups, then stereoisomers (enantiomers and diastereomers) would be possible. The technical-grade nonylphenol, a related alkylphenol, is known to be a complex mixture of isomers with branched alkyl chains, which complicates its analysis and environmental impact assessment. sigmaaldrich.com

The table below outlines computational methods that are typically employed for the conformational analysis of flexible molecules like this compound, based on studies of analogous compounds.

| Computational Method | Basis Set | Key Application | Reference (for analogous systems) |

| Density Functional Theory (DFT) | B3LYP/6-311++G(d,p) | Identification of stable conformers (e.g., gauche, cis) and their relative energies. | researchgate.net |

| --- | --- | --- | --- |

| Automated Topology Builder (ATB) | - | Generation of molecular topologies for use in molecular dynamics simulations. | uq.edu.au |

Biological Activities and Mechanistic Studies of 2,4 Dioctylphenol

Antioxidant Properties and Reaction Mechanisms

Phenolic compounds are widely recognized for their antioxidant properties, which stem from their ability to counteract free radicals. researchgate.net Free radicals are unstable molecules that can cause cellular damage, and antioxidants work to neutralize them, thereby preventing or mitigating this damage. researchgate.net The primary mechanism by which phenolic compounds exert their antioxidant effect is through the donation of a hydrogen atom or an electron to a free radical, a process that stabilizes the radical and terminates the oxidative chain reaction. nih.govfrontiersin.org

The effectiveness of a phenolic compound as an antioxidant is often evaluated using various in vitro assays, such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. frontiersin.org These tests measure the capacity of a compound to scavenge these stable free radicals. For instance, studies on compounds structurally related to 2,4-dioctylphenol, such as 2,4-di-tert-butylphenol (B135424), have demonstrated dose-dependent scavenging of ABTS radical anions. nih.gov This activity highlights the potential of substituted phenols to act as significant antioxidants.

The antioxidant action of phenolic compounds proceeds through several key mechanistic pathways, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govfrontiersin.org

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) directly donates a hydrogen atom from its hydroxyl group to a free radical (R•), effectively neutralizing the radical and forming a stable phenoxyl radical (ArO•). frontiersin.orgnih.gov This process is favored in many organic media.

Single Electron Transfer (SET): In the SET mechanism, the phenolic compound transfers a single electron to the free radical, forming a radical cation (ArOH•+) and an anion of the radical (R-). frontiersin.org This is often followed by proton transfer. A variation of this is the Sequential Proton Loss Electron Transfer (SPLET) mechanism, where the phenol (B47542) first deprotonates to form a phenoxide anion (ArO-), which then donates an electron to the free radical. nih.gov The formation of the phenoxide anion is favored in polar, hydrogen-bond-accepting solvents. nih.gov

The surrounding environment, particularly the solvent, can significantly influence which pathway is dominant. nih.gov Non-covalent interactions, such as hydrogen bonding between the phenolic hydroxyl group and the solvent, can affect the reaction kinetics. nih.gov

The antioxidant activity of a phenolic compound is intricately linked to its molecular structure. frontiersin.orgcsic.es Key structural features that influence this activity include the number and position of hydroxyl groups, as well as the nature and location of other substituents on the aromatic ring. frontiersin.orgmdpi.com

For hindered phenolic compounds like this compound, the presence of bulky alkyl groups, such as the octyl groups at the ortho and para positions, plays a crucial role. These bulky groups can provide steric hindrance around the hydroxyl group and the resulting phenoxyl radical. This steric shielding enhances the stability of the phenoxyl radical, preventing it from participating in further undesirable reactions and thereby increasing its antioxidant effectiveness. nih.govresearchgate.net

Table 1: Factors Influencing Phenolic Antioxidant Activity

| Structural Feature | Influence on Antioxidant Activity |

|---|---|

| Hydroxyl Group (-OH) | The primary site for donating a hydrogen atom or electron to free radicals. |

| Steric Hindrance | Bulky groups near the hydroxyl group can stabilize the resulting phenoxyl radical. |

| Electron-Donating Groups | Can increase the reactivity of the hydroxyl group towards free radicals. |

| Position of Substituents | The ortho and para positions relative to the hydroxyl group are critical for activity. |

Molecular Interactions with Biological Macromolecules

The interaction of small molecules like phenols with biological macromolecules is often initiated by binding to specific receptors. For phenolic compounds, interactions with nuclear receptors are a significant area of study. Nuclear receptors are a family of ligand-activated transcription factors that regulate gene expression. nih.gov Upon binding a ligand, the receptor undergoes a conformational change, leading to the transcription of target genes. nih.gov

While direct studies on this compound binding to nuclear receptors are limited, the principles can be inferred from related compounds. The binding of a ligand to a receptor's binding pocket is a highly specific process governed by non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govconicet.gov.ar The structure of the ligand, including the presence and position of functional groups, determines its affinity and efficacy. nih.gov For instance, in the case of the liver X receptors (LXRs), the presence of hydroxyl groups and other oxygen-containing functionalities on the ligand is crucial for forming hydrogen bonds within the receptor's binding pocket. nih.gov The hydrophobic nature of the octyl chains in this compound would likely favor its interaction with hydrophobic pockets within a receptor.

Phenolic compounds can also exert their biological effects by modulating the activity of enzymes. nih.gov This can occur through either inhibition or activation of the enzyme. Enzyme inhibition can be reversible or irreversible and can follow several mechanisms, including competitive, non-competitive, and uncompetitive inhibition. nih.gov The potency of an inhibitor is often quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.govnih.gov

The interaction between a phenolic compound and an enzyme is dictated by the same principles of molecular recognition that govern ligand-receptor binding. nih.gov The inhibitor binds to the enzyme, often at the active site or an allosteric site, thereby preventing the natural substrate from binding or preventing the catalytic reaction from occurring. For example, some phenolic compounds are known to inhibit enzymes like cholinesterases. nih.gov The specific structural features of the phenol, such as the nature and position of its substituents, will determine its inhibitory profile against different enzymes. While comprehensive studies on this compound as an enzyme inhibitor are not widely available, its structural characteristics suggest potential interactions with various enzymatic systems.

Table 2: General Mechanisms of Enzyme Inhibition

| Inhibition Type | Description |

|---|---|

| Competitive | Inhibitor binds to the active site, preventing substrate binding. |

| Non-competitive | Inhibitor binds to an allosteric site, changing the enzyme's conformation and reducing its activity, regardless of substrate binding. |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. |

| Irreversible | Inhibitor forms a covalent bond with the enzyme, permanently inactivating it. |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

| 2,4-di-tert-butylphenol |

| This compound |

Protein-Ligand Complex Formation and Characterization

Currently, there is no publicly available scientific literature detailing the formation or characterization of protein-ligand complexes involving this compound. Research in this specific area has not been reported.

Natural Occurrence and Biosynthetic Origins in Biological Systems

The compound this compound has been identified as a metabolite in entomopathogenic fungi. In a study analyzing the chemical constituents of Paecilomyces fumosoroseus, this compound was detected in the ethyl acetate (B1210297) extract. ekb.eg The extraction process involved concentrating the culture filtrate and performing successive extractions with organic solvents. ekb.eg Gas chromatography-mass spectrometry (GC/MS) analysis of the extract led to the characterization of this compound, which constituted 7.86% of the identified compounds in the extract. ekb.eg

Table 1: Identification of this compound in Fungal Metabolites

| Fungal Species | Extraction Solvent | Analytical Method | Relative Abundance | Reference |

|---|

Data from a study on the chemical constituents of entomopathogenic fungal extracts.

The presence of this compound has been reported in various plant species. A phytochemical analysis of the hydroethanolic extract of Melilotus officinalis (yellow sweet clover) identified this compound as one of the constituents, with a relative abundance of 9.73%. researchgate.net Additionally, a comprehensive review of the chemical composition of Anacardium plants, which includes the cashew tree, lists this compound as a phytochemical found within this genus. nih.gov It has also been identified in studies of Anacardium excelsum. researchgate.net

Furthermore, this compound has been detected as a product of lignin (B12514952) degradation. Specifically, it was identified after the irradiation of steam-exploded lignin in the presence of singlet oxygen. researchgate.net This suggests that it can be formed from the breakdown of this complex plant polymer, although this is a result of a chemical process rather than a direct biosynthetic product in this context.

Information regarding the specific biosynthetic pathways for this compound in these plant species is not detailed in the available literature.

Table 2: Identification of this compound in Plant Species

| Plant Species | Part/Extract | Analytical Method | Relative Abundance | Reference |

|---|---|---|---|---|

| Melilotus officinalis | Hydroethanolic Extract | Not Specified | 9.73% | researchgate.net |

| Anacardium excelsum | Not Specified | GC/MS | Present | researchgate.net |

Data compiled from phytochemical studies of various plants.

Environmental Occurrence, Distribution, and Transformation of 2,4 Dioctylphenol

Environmental Presence and Distribution Patterns

There is a scarcity of data specifically documenting the presence and concentrations of 2,4-dioctylphenol in aquatic environments such as surface water, groundwater, and wastewater. While studies have frequently detected other alkylphenols, such as nonylphenol and octylphenol (B599344), in these matrices due to their use as degradation products of alkylphenol ethoxylates in surfactants, specific monitoring data for this compound is not widely reported in publicly available research.

The potential for atmospheric presence and transport of this compound would be influenced by its volatility. For related compounds like 2,4-dimethylphenol (B51704), volatilization is considered an important environmental fate process. epa.gov However, specific data on the atmospheric detection, transport, and deposition of this compound are not well-documented in the available scientific literature.

Environmental Fate and Degradation Pathways

The environmental persistence of this compound is determined by its susceptibility to various degradation processes, including photochemical and microbial pathways.

Photochemical degradation, involving reactions with photochemically produced species like hydroxyl radicals, is a potential transformation pathway for phenolic compounds in the environment. For example, the herbicide 2,4-D can undergo photodegradation. nih.gov The degradation of 2,4-di-tert-butylphenol (B135424) has been studied using advanced oxidation processes like UV/persulfate, which involves hydroxyl and sulfate (B86663) radicals. researchgate.net While these studies on structurally related compounds suggest that photochemical processes could contribute to the degradation of this compound, specific research on its photochemical degradation pathways and kinetics is not extensively reported.

Microbial degradation is a primary mechanism for the removal of many organic pollutants from soil and water systems. Numerous microorganisms have been identified that can degrade phenolic compounds. For instance, various bacterial and fungal strains are known to biodegrade the herbicide 2,4-D. nih.gov The biodegradation of 2,4-dichlorophenol (B122985) has also been extensively studied, with identified enzymatic pathways involving hydroxylation and ring cleavage. nih.govcapes.gov.br While it is plausible that microorganisms capable of degrading other alkylphenols could also transform this compound, specific studies detailing the microbial species and metabolic pathways involved in its biodegradation are not widely available.

Hydrolytic Stability and Abiotic Transformations

Hydrolytic Stability

Hydrolysis is a chemical transformation process in which a water molecule breaks down a substance. For hydrolysis to be a significant environmental fate process, a compound must contain functional groups that are susceptible to this reaction, such as esters, amides, or certain halogenated carbons.

Phenols, including this compound, lack functional groups that are readily hydrolyzable. Therefore, hydrolysis is not expected to be a significant abiotic degradation pathway for this compound in the environment under typical ambient conditions of pH and temperature. service.gov.uksnu.ac.kr Studies on the structurally similar compound 4-tert-octylphenol (B29142) confirm that hydrolysis is considered a negligible removal process in aquatic environments. service.gov.uk

Abiotic Transformations

Beyond hydrolysis, other non-biological transformation processes can occur. Phenolic compounds can undergo oxidation reactions. snu.ac.kr In the presence of hydroxyl radicals (•OH), which are powerful oxidants found in sunlit waters and the atmosphere, phenols can be transformed. nih.govresearchgate.net The reaction initiates with the addition of the hydroxyl radical to the aromatic ring or by abstraction of a hydrogen atom. nuvohla.es For octylphenol, the reaction with hydroxyl radicals is a significant degradation pathway, with a determined second-order rate constant of 1.4 (±0.2) x 10¹⁰ M⁻¹ s⁻¹. nih.gov Given its similar phenolic structure, this compound is expected to be susceptible to oxidation by hydroxyl radicals in aquatic systems.

Volatilization and Atmospheric Chemical Reactions

Volatilization

Volatilization is the process by which a substance evaporates from soil or water surfaces into the atmosphere. This tendency is governed by a chemical's vapor pressure and Henry's Law constant. Long-chain alkylphenols are large molecules and typically have very low vapor pressures. For example, 4-tert-octylphenol has a low vapor pressure of 0.21 Pascals at 20°C. service.gov.uk Due to its even larger molecular weight from two octyl chains, this compound is expected to have a very low vapor pressure, and thus, volatilization from water or soil is not anticipated to be a major environmental transport process. coastalwiki.org

Atmospheric Chemical Reactions

Should small amounts of this compound enter the atmosphere, it would be subject to degradation by photochemically produced hydroxyl radicals (•OH), often referred to as the "detergent of the atmosphere". niwa.co.nzcopernicus.org The reaction of vapor-phase phenols with hydroxyl radicals is typically rapid. For instance, any octylphenol that becomes airborne is expected to be degraded quickly by reacting with these radicals. coastalwiki.org The atmospheric half-life for the related compound 2,4-dimethylphenol from this reaction is estimated to be approximately 5.3 hours, highlighting the potential for rapid atmospheric degradation for phenolic compounds. scispace.com

Bioaccumulation and Environmental Persistence Studies

Assessment of Bioaccumulation Potential in Environmental Matrices

Bioaccumulation refers to the buildup of a chemical in an organism from all environmental sources, including water, food, and sediment. wikipedia.org It is often quantified by the bioaccumulation factor (BAF). A related term, the bioconcentration factor (BCF), measures uptake from water alone and is a key indicator of a chemical's tendency to accumulate in aquatic life. wikipedia.orgchemsafetypro.com

Chemicals with high lipophilicity (fat-loving properties) and hydrophobicity (water-repelling properties) tend to have a higher potential for bioaccumulation because they partition from the aqueous environment into the fatty tissues of organisms. wikipedia.orgaccessscience.com The octanol-water partition coefficient (Kow) is a measure of this property. Long-chain alkylphenols are known to be lipophilic and have a liability to bioaccumulate. wikipedia.org

The following table presents BCF values for other alkylphenols to illustrate the bioaccumulation potential of this class of compounds.

| Compound (Analog) | Organism | Bioconcentration Factor (BCF) | Reference |

|---|---|---|---|

| para-C12-alkylphenols (Dodecylphenol) | Fish (unspecified) | 823 L/kg | service.gov.uk |

| 2,4-Dimethylphenol | Bluegill (Lepomis macrochirus) | 150 L/kg | mdpi.com |

| 4-tert-Octylphenol | Considered to have low bioaccumulation tendency in some reports | coastalwiki.org |

Note: The data presented are for structural analogs. Specific bioaccumulation data for this compound is not available in the cited sources.

Persistence and Half-Life Determination in Various Environmental Media

Environmental persistence refers to the length of time a chemical remains in the environment before it is broken down by chemical or biological processes. accessscience.com It is often measured by the chemical's half-life—the time it takes for half of the initial amount to disappear. accessscience.com

Specific persistence and half-life data for this compound are not available. However, the environmental fate of related alkylphenols indicates that persistence is a significant concern. Degradation of alkylphenol ethoxylates in the environment generates more persistent alkylphenol metabolites. nih.govservice.gov.uk In general, LCAPs are known to be persistent. wikipedia.org

Their persistence is highly dependent on environmental conditions. In aerobic (oxygen-rich) environments, biodegradation can occur, though often slowly. nih.gov However, in anaerobic (oxygen-poor) environments, such as deep sediment layers, degradation is significantly slower. For example, the half-life of nonylphenol in sediments has been estimated to be over sixty years. nih.gov Given its large, complex structure with two long alkyl chains, this compound is expected to be highly persistent, particularly in sediment where it is likely to accumulate due to its hydrophobicity.

The following table provides half-life data for related compounds to illustrate the expected persistence in different environmental compartments.

| Compound / Class (Analog) | Environmental Medium | Half-Life | Reference |

|---|---|---|---|

| Nonylphenol | Sediment (Anaerobic) | > 60 years | nih.gov |

| Alkylphenol Ethoxylates (APEs) | Water Column | Faster degradation than in sediment | nih.gov |

| 2,4-Dimethylphenol | Atmosphere (Vapor phase) | ~5.3 hours (via reaction with •OH) | scispace.com |

| 2,4-Dimethylphenol | Soil | 1.5 to 3.5 days | scispace.com |

| Estrogens (as a class of phenols) | River Water with Sediment | 22 ± 4 hours | nih.gov |

Note: The data presented are for structural analogs or related chemical classes. Specific half-life data for this compound is not available in the cited sources.

Analytical Methodologies for the Detection and Quantification of 2,4 Dioctylphenol

Chromatographic Separation Techniques

Gas Chromatography (GC) and Hyphenated Techniques (GC-MS) for Phenol (B47542) Analysis

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like octylphenols. To enhance volatility and improve peak shape, derivatization is often employed. A common approach involves converting the phenolic hydroxyl group into a less polar ether or ester. For instance, a simultaneous derivatization and extraction method using methyl chloroformate as the derivatization reagent has been successfully applied for octylphenol (B599344) analysis in aqueous samples. nih.gov

GC-MS provides high selectivity and sensitivity, especially when operated in Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) mode. thermofisher.combiotecnosrl.it In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, thereby reducing background noise and improving detection limits. researchgate.net For example, in the analysis of octylphenol in water, using SIM mode on a GC/MS system provided a stable baseline and accurate quantitation, which was difficult in the full-scan mode due to matrix interference. biotecnosrl.it

Key parameters for the GC-MS analysis of octylphenols are summarized in the table below.

Table 1: Typical GC-MS Parameters for Octylphenol Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | YL-5ms (30m x 0.25mm i.d. x 0.25um) | biotecnosrl.it |

| DB-5 (60 m x 0.22 mm, 0.25 µm film thickness) | researchgate.net | |

| Injector | Programmed Temperature Vaporizing (PTV) | thermofisher.com |

| Carrier Gas | Helium | epa.gov |

| Detection Mode | Mass Spectrometry (MS) in SIM or SRM mode | thermofisher.combiotecnosrl.it |

| Derivatization | Methyl chloroformate | nih.gov |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of less volatile or thermally labile compounds, making it highly suitable for 2,4-Dioctylphenol and its isomers. Reversed-phase HPLC is the most common mode of separation.

A validated HPLC method for quantifying alkylphenols including 4-tert-octylphenol (B29142) and 4-n-octylphenol in milk utilized a C18 column with a diode-array detector (DAD). mdpi.com Another study developed an HPLC method with both DAD and fluorescence (FLD) detectors for the analysis of octylphenol isomers in water samples, using a mixed-mode stationary phase (C18/SCX). sigmaaldrich.com Fluorescence detection, when applicable, offers higher sensitivity and selectivity compared to UV detection. sigmaaldrich.com

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), operating at higher pressures to achieve faster separations, higher resolution, and improved sensitivity compared to conventional HPLC. A UPLC-tandem mass spectrometry (uHPLC/MS/MS) method was developed for the direct, high-throughput analysis of trace levels of octylphenols in water samples, achieving chromatographic separation within 3 minutes without extensive sample cleanup. nih.gov

Table 2: HPLC/UPLC Conditions for Octylphenol Analysis

| Parameter | HPLC | UPLC | Reference |

|---|---|---|---|

| Column | Octadecylsilyl (ODS) Hypersil 5µ (125 mm × 4 mm) | Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm) | mdpi.com |

| Mixed-mode C18/SCX | - | sigmaaldrich.com | |

| Mobile Phase | Acetonitrile/water (90/10) with 0.01% acetic acid | Acetonitrile and water | mdpi.comnih.gov |

| Water/methanol (15:85, v/v) | sigmaaldrich.com |

| Detector | Diode Array (DAD), Fluorescence (FLD) | Tandem Mass Spectrometry (MS/MS) | sigmaaldrich.comnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection of trace amounts of this compound, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and specificity. nih.gov This technique allows for quantification at nanogram-per-liter (ng/L) or even lower levels. acs.org

LC-MS/MS methods often utilize electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov In the analysis of octylphenol, the deprotonated molecule [M-H]⁻ is typically monitored in negative ionization mode. nih.gov The use of Multiple Reaction Monitoring (MRM) significantly enhances selectivity by monitoring a specific fragmentation of the precursor ion to a product ion. nih.gov

A high-throughput uHPLC/MS/MS method for direct analysis of octylphenols in water reported method detection limits as low as 0.057 ppb. nih.gov Another study on water and sediment samples achieved method detection limits ranging from 0.04–3 ng/L in water and 0.2–13 ng/g in sediment using LC-MS/MS. acs.org On-line Solid-Phase Extraction coupled with LC-MS/MS further automates and enhances the detection of trace levels of these compounds in environmental waters. brjac.com.brthermofisher.com

Sample Preparation and Extraction Methods from Complex Matrices

Effective sample preparation is critical to remove interfering components and concentrate the target analyte, this compound, from complex matrices such as soil, water, and biological tissues.

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is the most widely used technique for the cleanup and pre-concentration of octylphenols from aqueous and solid samples. nih.govnih.gov The method involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase), which retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of an appropriate solvent.

For non-polar compounds like octylphenols, reversed-phase sorbents such as C18 are commonly used. nih.gov In a method for analyzing octylphenols in soil, extracts were cleaned up using C18 cartridges. nih.gov Similarly, for the analysis of these compounds in surface water, SPE was the chosen extraction technique. nih.gov The choice of elution solvent is critical for achieving high recovery. Mixtures of organic solvents are often employed. For instance, after extraction, analytes can be eluted from the SPE cartridge with solvents like 2-propanol-MTBE (10:90, v/v).

Table 3: Example of a Solid-Phase Extraction Protocol for Octylphenols

| Step | Procedure | Reference |

|---|---|---|

| Sorbent | C18 or wide-spectrum polymer packing material | nih.govnih.gov |

| Conditioning | Sequential rinsing with solvents like methyl-t-butyl ether (MTBE), methanol, and water | nih.gov |

| Sample Loading | Passing the liquid sample through the cartridge | nih.gov |

| Washing | Rinsing with a water/methanol mixture to remove interferences | nih.gov |

| Elution | Eluting the analyte with a solvent mixture (e.g., 2-propanol/MTBE) | nih.gov |

Liquid-Liquid Extraction (LLE) Techniques

Liquid-Liquid Extraction (LLE) is a conventional method based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. libretexts.org For phenolic compounds, the pH of the aqueous sample is often adjusted to ensure the analyte is in its neutral, more organosoluble form. mhlw.go.jp Solvents like dichloromethane (B109758), hexane, and acetone (B3395972) are commonly used for the extraction of alkylphenols. thermofisher.commdpi.com For instance, in a method to determine alkylphenols in milk, dichloromethane was found to provide the best extraction yields. mdpi.com

A variation of this technique is Dispersive Liquid-Liquid Microextraction (DLLME), which is a miniaturized sample preparation method that offers high enrichment factors and reduces the consumption of organic solvents. nih.gov In DLLME for octylphenol analysis, a mixture of an extraction solvent (e.g., chloroform) and a disperser solvent (e.g., methanol) is rapidly injected into the aqueous sample, forming a cloudy solution. nih.gov After centrifugation, the sedimented phase containing the concentrated analyte is collected for analysis. nih.gov

Advanced Detection and Quantification Strategies

Spectrophotometric and Electrochemical Detection Approaches

A thorough search of scientific databases and literature did not yield specific studies detailing spectrophotometric or electrochemical methods developed explicitly for the detection and quantification of this compound. While general spectrophotometric methods exist for phenols, and various electrochemical sensors have been developed for other alkylphenols, these have not been validated for this compound. The unique substitution pattern of this compound would likely influence its spectral and electrochemical properties, necessitating dedicated research to establish reliable detection protocols.

Method Validation, Quality Assurance, and Inter-laboratory Comparisons

Consistent with the lack of specific detection methods, no published research was found on the method validation, quality assurance, or inter-laboratory comparison studies for the analysis of this compound. Method validation is a critical step to ensure the reliability, accuracy, and precision of an analytical procedure. Key validation parameters that would need to be established for any new method for this compound include:

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among a series of measurements, typically expressed as the relative standard deviation (RSD). This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Specificity/Selectivity: The ability of the method to measure the analyte of interest in the presence of other components.

Without dedicated studies, no data for these parameters for this compound can be presented. Similarly, information on quality assurance practices and the results of any inter-laboratory comparisons, which are essential for standardizing analytical methods and ensuring comparability of data across different laboratories, are not available for this specific compound.

Advanced Applications and Industrial Relevance of 2,4 Dioctylphenol

Role in Polymer Science and Material Engineering

2,4-Dioctylphenol, a member of the alkylphenol family, holds a significant position in the realm of polymer science and material engineering. Its utility stems primarily from the reactive phenolic hydroxyl group and the long alkyl chains, which impart antioxidant properties and compatibility with various polymer matrices. These characteristics make it a valuable component in the development of durable and stable polymeric materials. Long-chain alkylphenols are widely used as precursors for antioxidants, and their derivatives are found in adhesives, coatings, and high-performance rubber products wikipedia.org.

Development and Characterization of Antioxidant Polymers with Phenolic Pendants

The integration of antioxidant moieties directly onto polymer backbones is a sophisticated strategy to enhance the long-term stability of materials by preventing the migration and volatility issues associated with conventional additive antioxidants. Phenolic compounds, particularly hindered phenols, are prime candidates for this approach, serving as "phenolic pendants" that protect the polymer from oxidative degradation nih.govnih.gov.

While specific research detailing the grafting of this compound onto polymer chains is not extensively documented, the principle is well-established with structurally similar compounds. The process generally involves modifying a polymer with functional groups that can react with the phenolic compound. Alternatively, a monomer containing the phenolic group is synthesized and then polymerized or copolymerized. For instance, studies have explored the enzymatic synthesis of polymeric phenols, which can exhibit potent and long-lasting antioxidant properties nih.gov. The introduction of bulky alkyl groups on the phenol (B47542) ring, such as the octyl groups in this compound, is a known method to influence the polymerization process and the properties of the resulting antioxidant polymer nih.gov. This structural feature is analogous to the use of other hindered phenols in creating antioxidant polymers designed for high-temperature applications chemrxiv.org.

Applications as Stabilizers in Polymeric Materials and Hydrocarbon Products

This compound functions as a primary antioxidant, a critical stabilizer for a wide range of polymeric materials, including polyolefins and synthetic rubbers wikipedia.orgamfine.comjecibiochem.com. The mechanism of action for hindered phenolic antioxidants involves scavenging free radicals, which are highly reactive species that initiate and propagate the degradation of polymer chains when exposed to heat, light, or oxygen nih.govamfine.commdpi.com.

The phenolic hydroxyl group in this compound can donate a hydrogen atom to neutralize peroxy radicals, thereby terminating the oxidative chain reaction. The resulting phenoxyl radical is stabilized by resonance, preventing it from initiating further degradation nih.govrangdaneh.ir.

Key applications include:

Polyolefins (PE, PP): In materials like polyethylene (PE) and polypropylene (PP), hindered phenols are essential for providing stability during high-temperature melt processing and for extending the service life of the final product amfine.comresearchgate.netnih.gov. They help minimize changes in melt viscosity and reduce discoloration amfine.com. For effective stabilization, phenolic antioxidants are frequently used in synergistic combinations with secondary antioxidants, such as phosphites, which act as hydroperoxide decomposers mdpi.comrangdaneh.irmmu.ac.uknih.gov.

Synthetic Rubber: Alkylphenols are utilized to stabilize synthetic rubber latices against deterioration and unwanted post-polymerization reactions google.comsci-hub.se. They can be incorporated into both unvulcanized rubber to prevent gel formation and into vulcanized compositions to act as anti-aging agents google.com. The long alkyl chains of this compound enhance its solubility and compatibility within the non-polar rubber matrix.

Utilization in Specialty Chemical Synthesis and Intermediate Production

This compound is a valuable chemical intermediate, primarily serving as a precursor in the synthesis of other high-value specialty chemicals jecibiochem.com. Its molecular structure is particularly well-suited for producing advanced antioxidants and stabilizers for plastics and other organic materials wikipedia.orgjecibiochem.com.

A major application in this area is the production of phosphite antioxidants. These compounds are highly effective secondary antioxidants that work synergistically with primary phenolic antioxidants to protect polymers during processing and use nih.govvinatiorganics.com. The synthesis typically involves the reaction of a 2,4-dialkylphenol with phosphorus trichloride (PCl₃) wikipedia.orggoogle.comgoogle.com.

For example, the widely used antioxidant Tris(2,4-di-tert-butylphenyl)phosphite (commercially known as Irgafos 168) is synthesized from 2,4-di-tert-butylphenol (B135424) and PCl₃ wikipedia.orggoogle.comgoogle.comnih.govperformanceadditives.us. By analogy, this compound can be used to create similar high-molecular-weight phosphite antioxidants. The long octyl chains would be expected to enhance the resulting antioxidant's compatibility with polyolefin matrices and improve its resistance to hydrolysis.

The general reaction is as follows: 3 (RO)₂C₆H₃OH + PCl₃ → [((RO)₂C₆H₃O)]₃P + 3 HCl

This role as a building block for more complex and effective stabilizers underscores the industrial relevance of this compound in the production of performance-enhancing additives.

| Precursor Phenol | Resulting Specialty Chemical Class | Example Product Name | Key Application |

|---|---|---|---|

| 2,4-Di-tert-butylphenol | Phosphite Antioxidant | Tris(2,4-di-tert-butylphenyl)phosphite | Polymer process stabilization wikipedia.orgnih.govperformanceadditives.us |

| This compound | Phosphite Antioxidant (Analogous) | (Tris(2,4-dioctylphenyl)phosphite) | Polymer stabilization (inferred) |

| 2,6-Dialkylphenols | Benzyl Dithiocarbamates | (Not specified) | Intermediates for polymer stabilizers acs.org |

Emerging Applications in Chemical and Biochemical Technologies

While this compound has well-established roles in polymer stabilization and as a chemical intermediate, its emerging applications in advanced chemical and biochemical technologies are not yet widely reported in scientific literature. Research into long-chain alkylphenols continues, with a focus on their environmental fate and potential biological activity wikipedia.orgresearchgate.netperiodicodimineralogia.it. However, specific new technological applications for this compound itself, beyond its traditional use as a precursor for antioxidants and other polymer additives, are not prominently documented in the available research. The development of novel applications often follows deeper investigation into the unique properties imparted by the specific alkyl chain configuration, but such research for this compound is not yet evident.

Conclusion and Future Research Directions for 2,4 Dioctylphenol

Synthesis of Current Knowledge and Identification of Research Gaps

A comprehensive review of available scientific literature reveals a significant deficit in studies specifically focused on 2,4-dioctylphenol. In contrast, related compounds such as 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) and 2,4-dimethylphenol (B51704) are well-documented. This disparity underscores a major research gap. The synthesis of 2,4-DTBP, for instance, is achieved through the reaction of phenol (B47542) with isobutylene (B52900) in the presence of an acid catalyst. google.com A similar alkylation process could theoretically be adapted for this compound using corresponding octyl-based reactants. However, the reaction kinetics, catalyst suitability, and purification methods for such a synthesis remain unexplored.

The environmental fate and toxicological profiles of alkylphenols are of growing concern, yet no specific data exists for this compound. Studies on 2,4-dimethylphenol indicate it has moderate toxicity to aquatic organisms and is not expected to be persistent in soils. herts.ac.uk Conversely, 2,4-DTBP has been identified as a contaminant associated with adverse health outcomes due to its potential toxicity and presence in the environment. nih.gov The lack of corresponding data for this compound represents a critical knowledge gap that hinders any assessment of its environmental risk and potential for bioaccumulation.

Table 1: Comparison of Properties of Related Alkylphenols

| Property | 2,4-Dimethylphenol | 2,4-Di-tert-butylphenol | This compound |

| CAS Number | 105-67-9 | 96-76-4 | Data Not Available |

| Molecular Formula | C8H10O | C14H22O | C22H38O |

| Synthesis Precursors | o-cresol, formaldehyde | Phenol, isobutylene | Data Not Available |

| Known Applications | Fungicide, disinfectant, pharmaceuticals, plastics. mdpi.com | Antioxidant in plastics. nih.gov | Data Not Available |

| Aquatic Toxicity | Acute toxicity to freshwater fish (LC50) is 7800 to 17,000 µg/L. waterquality.gov.au | Induces oxidative stress and inflammation in bivalves. nih.gov | Data Not Available |

This table is populated with data for related compounds due to the absence of specific information for this compound.

Emerging Methodological Advancements and Interdisciplinary Approaches

Future investigations into this compound would benefit significantly from the application of modern analytical and computational techniques. Advanced analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have proven effective in detecting trace levels of other alkylphenols in complex environmental matrices. nih.gov Employing these sensitive techniques would be crucial for determining the environmental presence and concentration of this compound.

Computational chemistry and toxicology can offer predictive insights in the absence of empirical data. Molecular modeling could be used to estimate the physicochemical properties, environmental partitioning, and potential toxicity of this compound based on its structure. These in silico models, when validated against data from related compounds, can help prioritize and guide future experimental research.

An interdisciplinary approach combining environmental science, toxicology, and materials science will be essential. For example, understanding the potential for this compound to leach from industrial materials requires collaboration between polymer chemists and environmental analytical chemists. Similarly, assessing its biological impact necessitates joint efforts from toxicologists and ecologists.

Potential for Sustainable Chemical Processes and Innovative Material Development

The development of green and sustainable synthetic routes for alkylphenols is an area of active research. While traditional methods often rely on strong acid catalysts and produce significant waste, newer approaches are being explored. google.com Future research into the synthesis of this compound should prioritize the use of solid acid catalysts, which are more easily separated and recycled, thereby minimizing environmental impact. Biocatalysis, using enzymes to perform the alkylation, represents another promising avenue for a more sustainable production process.

The long alkyl chains of this compound suggest it could have interesting properties for material science. Long-chain alkylphenols are often used as surfactants, stabilizers, and antioxidants in polymers and fuels. For instance, 2-(tert-Butyl)-4,6-dimethylphenol serves as a high-temperature resistant antioxidant. chemicalbook.com Investigating the potential of this compound as a novel antioxidant, a plasticizer for biodegradable polymers, or a precursor for specialized surfactants could lead to the development of innovative and high-performance materials. Research should focus on structure-property relationships to tailor the molecule for specific applications.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2,4-Dioctylphenol with high purity for laboratory use?

- Methodological Answer : Synthesis of this compound can be achieved via Friedel-Crafts alkylation, where phenol reacts with octyl halides in the presence of a Lewis acid catalyst (e.g., AlCl₃). Critical parameters include stoichiometric control of the alkylating agent, reaction temperature (typically 50–80°C), and purification via column chromatography to isolate isomers. Structural validation should employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm purity and regioselectivity .

Q. How can researchers characterize the structural and thermal properties of this compound?

- Methodological Answer :

- Structural Analysis : Use Fourier-transform infrared spectroscopy (FTIR) to identify hydroxyl (-OH) and alkyl (-CH₂-) stretching vibrations. X-ray crystallography can resolve molecular geometry if single crystals are obtainable.

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min) reveals decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points).

- Reference Data : PubChem computational tools (e.g., InChI key, SMILES) provide baseline structural validation .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the degradation of this compound via advanced oxidation processes (AOPs)?

- Methodological Answer :

- Multivariable Optimization : Use a factorial design to assess variables like oxidant concentration (e.g., H₂O₂), catalyst loading (e.g., Fe²⁺), and pH. Response factors include degradation efficiency (%) and intermediate toxicity.

- Example : A study on 2,4-dichlorophenol degradation via Fenton’s reaction optimized conditions using a central composite design, identifying temperature (30–50°C) and Fe²⁺/H₂O₂ molar ratios as critical parameters .

- Table 1 : Key Variables in AOP Experimental Design

| Variable | Range | Impact on Degradation |

|---|---|---|

| [H₂O₂] | 5–20 mM | ↑ Oxidative capacity, but excess causes scavenging |

| [Fe²⁺] | 0.1–1.0 mM | Catalyzes •OH generation; excess induces precipitation |

| pH | 2.5–4.0 | Optimal for Fe solubility and •OH activity |

Q. How can computational modeling predict the environmental persistence of this compound?

- Methodological Answer :